(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
Description
(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone is a complex organic compound that features a benzoxazepine ring fused with a fluoro substituent and an oxazole ring
Properties
IUPAC Name |
(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c1-9-7-13(20-16-9)14(18)17-5-6-19-12-4-2-3-11(15)10(12)8-17/h2-4,7H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEJYPDTCQOGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCOC3=C(C2)C(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the benzoxazepine core, which can be synthesized through a cyclization reaction involving an ortho-fluorophenol and an appropriate amine under acidic conditions. The oxazole ring is then introduced via a condensation reaction with a suitable precursor, such as a nitrile or an ester, in the presence of a base.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves the use of high-pressure reactors and continuous flow systems to ensure consistent reaction conditions. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to achieve the desired compound purity.
Chemical Reactions Analysis
Types of Reactions
(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride or sodium borohydride, can convert ketone groups to alcohols.
Substitution: Halogenation or nitration reactions can introduce new substituents onto the aromatic rings, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, (6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory, antiviral, or anticancer agent. Studies are conducted to understand its efficacy and safety in preclinical models.
Industry
Industrially, the compound is used in the development of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific desired characteristics.
Mechanism of Action
The mechanism of action of (6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The fluoro substituent enhances its binding affinity, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (6-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
- (6-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
Uniqueness
Compared to its analogs, (6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone exhibits unique properties due to the presence of the fluoro group. This substituent can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
